Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate
Description
Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a butyl chain, and a nitropyrazole moiety, making it a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-5-6-7-15-10(16(18)19)8-9(14-15)13-11(17)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKSWUJNXPATJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-butyl-5-nitropyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to ensure the purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and real-time monitoring can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Trifluoroacetic acid (TFA)
Hydrolysis: Aqueous acid or base
Major Products Formed
Reduction: 1-butyl-5-aminopyrazole
Substitution: 1-butyl-5-nitropyrazole
Hydrolysis: 1-butyl-5-nitropyrazole and tert-butyl alcohol
Scientific Research Applications
Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyrazole moiety can participate in hydrogen bonding and electrostatic interactions, while the carbamate group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- 1-butyl-5-nitropyrazole
- N-tert-butoxycarbonyl-1-butyl-5-nitropyrazole
Uniqueness
Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate is unique due to its combination of a tert-butyl carbamate protecting group and a nitropyrazole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
